molecular formula C8H13N3OS B8557426 2-[1,4]-Diazepan-1-yl-thiazol-4-one

2-[1,4]-Diazepan-1-yl-thiazol-4-one

Cat. No.: B8557426
M. Wt: 199.28 g/mol
InChI Key: SYPJKXRBMUFUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,4]-Diazepan-1-yl-thiazol-4-one is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring fused with a thiazol-4-one moiety. The diazepane ring contributes conformational flexibility, while the thiazol-4-one group introduces a ketone functional group that may enhance hydrogen-bonding interactions.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C8H13N3OS/c12-7-6-13-8(10-7)11-4-1-2-9-3-5-11/h9H,1-6H2

InChI Key

SYPJKXRBMUFUCV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC(=O)CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares 2-[1,4]-Diazepan-1-yl-thiazol-4-one with three classes of analogs:

Compound Class Core Structure Key Functional Groups Biological Target (Inferred)
Target Compound Diazepane + thiazol-4-one Ketone, secondary amines Unknown (potential enzyme inhibition)
1,4-Benzodioxin-thiadiazole fused analogs Benzodioxin + fused thiadiazoles Thiadiazole, ether α-Amylase, α-glucosidase
Coumarin-diazepine-tetrazole hybrids Diazepine + coumarin + tetrazole Coumarin, tetrazole, pyrazolone Not explicitly stated (anticancer?)
Thienopyrimidinone-diazepane derivatives Diazepane + thienopyrimidin-4-one Thiophene, pyrimidinone Unknown (supplier-listed for research)

Key Observations :

  • Thiazol-4-one vs.
  • Diazepane vs. Diazepine : The saturated diazepane ring in the target compound offers greater flexibility than partially unsaturated diazepine systems in coumarin hybrids, possibly affecting pharmacokinetics .

Comparison :

  • The target compound likely requires milder conditions than iodine-mediated cyclization (used for benzodioxin-thiadiazole analogs), given the stability of the thiazol-4-one ring.
  • Commercial availability of diazepane-thiazole derivatives implies scalability, contrasting with the complex multi-step syntheses of coumarin hybrids .

Inferences for Target Compound :

  • The thiazol-4-one group may mimic thiadiazole’s enzyme-inhibitory role but with altered selectivity due to the ketone’s polarity.
  • Lack of electron-withdrawing groups (e.g., nitro in some analogs) might reduce metabolic stability compared to benzodioxin derivatives .

Computational and Experimental Analysis

While describes Multiwfn for wavefunction analysis, none of the provided studies apply this tool to the target compound.

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